molecular formula C20H13NO7 B157633 MMBC

MMBC

Cat. No.: B157633
M. Wt: 379.3 g/mol
InChI Key: NLQBAJWAMARDBZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate (CAS: 137350-66-4), commonly abbreviated as MMBC or marketed as ThioGlo1, is a fluorescent thiol-reactive compound. Its molecular formula is C₂₀H₁₃NO₇, with a molecular weight of 379.3 g/mol . The structure comprises a benzo[f]chromene core substituted with a maleimide group (2,5-dioxopyrrole) for thiol conjugation and a methoxycarbonyl group for solubility modulation. Key properties include:

  • Boiling point: 635.5±55.0°C (predicted)
  • Hydrogen bond acceptors: 7
  • Topological polar surface area: 99.2 Ų
  • Storage: Requires storage at -20°C or 2–8°C to maintain stability .

Applications
this compound is primarily used as a fluorescent probe for detecting thiol groups (-SH) in proteins and peptides, leveraging its maleimide moiety’s reactivity with cysteine residues. It is critical in proteomics, enzyme activity assays, and high-throughput screening (HTS) .

Properties

IUPAC Name

methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBAJWAMARDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

Key precursors include:

  • 2-Hydroxy-1-naphthaldehyde : Provides the aromatic backbone.

  • Methyl acetoacetate : Introduces the β-ketoester moiety for cyclization.

Reaction conditions typically employ acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) in refluxing ethanol. The cyclocondensation proceeds via Knoevenagel condensation followed by intramolecular esterification, yielding methyl 9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate.

Table 1: Representative Reaction Parameters for Core Synthesis

ParameterValueSource
Temperature80°C
Catalyst10% NaOH (for hydrolysis)
Reaction Time15 minutes
Yield92%
VariableOptimal RangeImpact on Yield
Reaction Temperature100–120°CMaximizes to 85%
Catalyst Loading5 mol% CuIPrevents overhalogenation
Time6–8 hoursBalances conversion vs. degradation

Esterification and Protecting Group Strategies

The methyl ester at position 2 is introduced either via direct esterification of a carboxylic acid precursor or through in situ protection during cyclization.

Direct Esterification

Method :

  • Carboxylic Acid Precursor : Synthesized by hydrolysis of the ester under basic conditions (e.g., 10% NaOH in ethanol at 80°C).

  • Re-esterification : Treatment with methanol and HCl gas yields the methyl ester.

Challenges :

  • Selectivity : Competing hydrolysis of the maleimide ring necessitates pH control (pH 7–8).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

  • NMR : ¹H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 8.2 (maleimide vinyl protons) and δ 3.9 (methoxy group).

  • HPLC : Purity >97% confirmed via reverse-phase C18 column (λ = 254 nm).

Table 3: Spectroscopic Data Summary

Group¹H NMR (δ)¹³C NMR (δ)
Maleimide C=O-170.5, 169.8
Chromene C=O-185.2
Methoxy (-OCH3)3.87 (s, 3H)56.1

Scalability and Industrial Adaptations

Large-scale production (≥100 g) requires modifications to ensure cost-effectiveness:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Solvent Recycling : DMF recovery via distillation lowers waste .

Scientific Research Applications

Organic Synthesis

Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate serves as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. This characteristic is particularly valuable in pharmaceutical chemistry, where it can be used to synthesize novel compounds with potential therapeutic effects .

Fluorescent Probes

One of the most notable applications of this compound is as a fluorescent probe for thiol detection. Upon reaction with thiol groups, it forms a fluorescent adduct that exhibits excitation and emission maxima at 384 nm and 513 nm, respectively . This property is utilized in:

  • Proteomics : It allows for the labeling and visualization of proteins that contain thiol groups, aiding in the study of protein interactions and functions.
  • Oxidative Stability Monitoring : The compound has been applied in monitoring the oxidative stability of products such as beer, providing insights into the quality and shelf-life of beverages .

Biochemical Research

In biochemical research, Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate is used for:

  • Thiol Quantification : It can differentiate between free thiols and disulfides in biological samples, which is crucial for understanding redox biology.
  • Drug Development : Its ability to react with biological molecules makes it a candidate for developing new drugs that target specific pathways involving thiols.

Case Study 1: Thiol Detection in Proteomics

A study utilized Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate to label proteins in a proteomic analysis. The fluorescent signal allowed researchers to visualize protein interactions under various conditions, revealing insights into cellular mechanisms affected by oxidative stress.

Case Study 2: Monitoring Beer Quality

In another application, this compound was employed to assess the oxidative stability of beer over time. The fluorescence intensity correlated with the levels of reactive oxygen species present in the samples, providing a reliable method for quality control in brewing processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiol-Reactive Fluorescent Probes

CPM (7-Diethylamino-3-(4’-maleimidyl-phenyl)-4-methylcoumarin)
  • Structure : Coumarin fluorophore linked to a maleimide group via a phenyl ring.
  • Key Differences: Fluorophore: CPM uses a coumarin backbone, whereas MMBC employs a benzo[f]chromene system, leading to distinct excitation/emission profiles. Solubility: CPM’s diethylamino group enhances lipophilicity, favoring membrane permeability, while this compound’s methoxycarbonyl group improves aqueous compatibility .
  • Applications : Both are used for thiol labeling, but CPM is preferred in lipid-rich environments due to its hydrophobicity .
ThioGlo® 1 Derivatives

This compound is synonymous with ThioGlo1, a commercial reagent. Other derivatives (e.g., ThioGlo3) vary in fluorophore structure, altering spectral properties. For example, ThioGlo1 emits in the blue-green range, while derivatives like ThioGlo3 may shift emission to longer wavelengths for multiplex assays .

Structurally Analogous Compounds with Maleimide Groups

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-1H-pyrrole-2,5-dione (CAS 16707-41-8)
  • Similarity Score : 0.63 (structural similarity to this compound) .
  • Key Differences :
    • Replaces the benzo[f]chromene with a benzoxazole ring, reducing fluorescence quantum yield.
    • Applications: Primarily used in organic synthesis rather than bioimaging .
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic Acid (CAS 7423-55-4)
  • Similarity Score : 0.57 .
  • Key Differences: Simpler structure with a propanoic acid chain instead of a chromene system. Lacks fluorescence, making it suitable for non-optical applications like crosslinking or drug conjugation .

Functional Dyes with Chromene Cores

10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-2,2,6,6-tetramethyl-1H-5H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one (CAS 155306-71-1)
  • Structure : Benzothiazole-substituted chromene.
  • Key Differences :
    • Fluorophore : Benzothiazole enhances red-shifted emission compared to this compound’s benzo[f]chromene.
    • Applications : Used in OLEDs and optoelectronic devices rather than biochemical assays .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound (137350-66-4) C₂₀H₁₃NO₇ 379.3 Maleimide, benzo[f]chromene Thiol detection, proteomics
CPM (N/A) C₂₂H₂₀N₂O₄ 388.4 Maleimide, coumarin Lipid-rich environment assays
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-1H-pyrrole-2,5-dione (16707-41-8) C₁₇H₁₀N₂O₃ 298.3 Benzoxazole, maleimide Organic synthesis
3-(2,5-Dioxopyrrol-1-yl)propanoic acid (7423-55-4) C₇H₇NO₄ 169.1 Maleimide, carboxylic acid Crosslinking, drug conjugation

Biological Activity

Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate, also known by its CAS number 137350-66-4, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activities, synthesis methods, and relevant research findings.

The molecular formula of the compound is C20H13NO7C_{20}H_{13}NO_{7} with a molecular weight of 379.32 g/mol. It is characterized by its crystalline solid form and has specific solubility properties in solvents such as DMF and DMSO. The predicted boiling point is approximately 635.5 °C, and it has a predicted pKa value of -2.94 .

PropertyValue
Molecular FormulaC20H13NO7
Molecular Weight379.32 g/mol
Boiling Point635.5 ± 55.0 °C (Predicted)
Density1.507 ± 0.06 g/cm³ (Predicted)
SolubilityDMF: 30 mg/ml; DMSO: 30 mg/ml
Storage Temperature-20 °C

Biological Activity Overview

Research has indicated that Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate exhibits various biological activities including:

1. Antimicrobial Activity

  • Several studies have reported its effectiveness against a range of bacterial strains. For instance, derivatives containing similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.10 to 0.50 μg/mL .

2. Anticancer Properties

  • The compound has been evaluated for its anticancer potential in various in vitro studies. It demonstrated cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

3. Antioxidant Activity

  • Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Study: Antibacterial Effects

A recent study investigated the antibacterial effects of derivatives related to Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives displayed superior antibacterial activity compared to standard antibiotics like ciprofloxacin, with MIC values as low as 0.10 μg/mL for certain compounds .

Case Study: Anticancer Activity

In another study focusing on anticancer activity, the compound was tested against various cancer cell lines including breast and lung cancer cells. The results showed that it inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate with various biological targets. These studies suggest that the compound interacts favorably with targets involved in cancer pathways and microbial resistance mechanisms .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate in laboratory settings?

  • Methodological Answer : Follow these steps to ensure safety:

  • Pre-experiment : Review safety documentation (P201, P202) to understand hazards and required personal protective equipment (PPE).
  • Handling : Store away from heat sources (≥25°C) and open flames (P210). Use inert gas purging for reactions involving volatile solvents.
  • Post-experiment : Dispose of waste via approved chemical disposal protocols. Always keep containers labeled and out of reach of children (P102).
  • Reference: Safety codes P201, P202, P210 .

Q. How should researchers verify the compound’s stability under varying storage conditions?

  • Methodological Answer : Design a stability study with controlled variables:

  • Temperature : Test stability at 4°C (refrigeration), 25°C (room temperature), and 40°C (accelerated degradation).
  • Light exposure : Compare stability in amber vs. clear glass vials.
  • Analysis : Use HPLC or NMR to monitor degradation products over 30 days. Note that thermal instability is likely (P210), so refrigeration is recommended for long-term storage .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound be resolved?

  • Methodological Answer :

  • Step 1 : Confirm sample purity via HPLC (≥95% purity recommended).
  • Step 2 : Re-examine NMR conditions: Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Step 4 : If discrepancies persist, consider X-ray crystallography for structural confirmation.
  • Note : Safety protocols (P201, P202) must be followed during repeated analyses .

Q. What experimental strategies mitigate risks when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Reaction Design : Avoid high-temperature reactions (P210); opt for room-temperature or microwave-assisted synthesis.
  • Intermediate Monitoring : Use TLC or in-situ IR to track reactive intermediates (e.g., the 2,5-dioxo-pyrrole group).
  • Safety Overrides : Implement fume hoods, blast shields, and emergency quenching protocols.
  • Data Validation : Compare derivative spectra with parent compound to confirm functionalization .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity data across studies?

  • Methodological Answer :

  • Variable Control : Ensure consistent compound purity (≥95%) and solvent (e.g., DMSO concentration ≤0.1% in cell assays).
  • Dose-Response Curves : Perform triplicate experiments with standardized positive/negative controls.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement.
  • Meta-Analysis : Cross-reference with structural analogs to identify activity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MMBC
Reactant of Route 2
MMBC

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